molecular formula C12H17BrClN B6197326 1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride CAS No. 2680539-86-8

1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride

Cat. No.: B6197326
CAS No.: 2680539-86-8
M. Wt: 290.6
InChI Key:
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Description

1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring via an ethyl linker, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromophenylacetonitrile with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) or distillation.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol, thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles, thiols.

Scientific Research Applications

1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Similar structure but with an oxygen atom in place of the nitrogen atom in the pyrrolidine ring.

    1-(4-Bromophenyl)pyrrolidine: Lacks the ethyl linker between the bromophenyl group and the pyrrolidine ring.

    4-Bromophenyl 2-(1-pyrrolidinyl)ethyl ether: Contains an ether linkage instead of a direct bond between the bromophenyl group and the pyrrolidine ring.

Uniqueness

1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the bromophenyl group and the ethyl linker allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride involves the reaction of 4-bromobenzyl cyanide with pyrrolidine in the presence of a reducing agent to yield the intermediate 1-[2-(4-bromophenyl)ethyl]pyrrolidine. This intermediate is then reacted with hydrochloric acid to yield the final product, 1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride.", "Starting Materials": [ "4-bromobenzyl cyanide", "pyrrolidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromobenzyl cyanide is reacted with pyrrolidine in the presence of a reducing agent to yield the intermediate 1-[2-(4-bromophenyl)ethyl]pyrrolidine.", "Step 2: The intermediate 1-[2-(4-bromophenyl)ethyl]pyrrolidine is reacted with hydrochloric acid to yield the final product, 1-[2-(4-bromophenyl)ethyl]pyrrolidine hydrochloride." ] }

CAS No.

2680539-86-8

Molecular Formula

C12H17BrClN

Molecular Weight

290.6

Purity

95

Origin of Product

United States

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